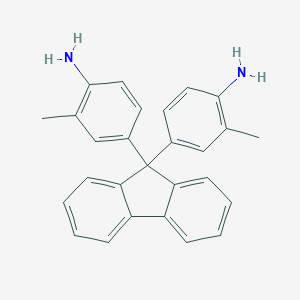

9,9-Bis(4-amino-3-methylphenyl)fluorene

Overview

Description

9,9-Bis(4-amino-3-methylphenyl)fluorene (9,9-BAMF) is a fluorescent dye with a wide range of applications in scientific research. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH) which is used in the manufacture of dyes, pigments, and optical brighteners. 9,9-BAMF has been found to be a useful tool in a variety of fields, including biochemistry, molecular biology, and medical research. Its unique properties make it an ideal candidate for use in a variety of laboratory experiments and applications.

Scientific Research Applications

Electroluminescent Conjugated Polyelectrolytes : It is used in producing novel electroluminescent conjugated polyelectrolytes, which show higher external quantum efficiencies and improved device fabrication techniques (Huang et al., 2004).

Aromatic Poly(ether benzoxazole)s Synthesis : It assists in synthesizing aromatic poly(ether benzoxazole)s with high glass transition temperatures (258-294°C) and significant weight loss temperatures (560-580°C) (Imai et al., 2002).

Aromatic Polyamides and Polyimides : The compound is instrumental in synthesizing aromatic polyamides and polyimides, which find applications in flexible films and thermosetting resins (Yang & Lin, 1993).

Electron Transfer Processes : It plays a role in photoinduced bimolecular electron transfer processes involving fullerenes and fluorene derivatives (El-Khouly, 2007).

Poly(amide-imide)s Syntheses : The compound is used in creating transparent, flexible, and tough poly(amide-imide)s (Yang & Lin, 1996).

Organic Light-Emitting Diodes (OLEDs) : In OLEDs, it improves the thermal stability of hole-transport materials (Kimura et al., 2007).

Epoxy Resin Systems : It introduces more aromatic structures in epoxy resin systems, enhancing thermal stability and reducing moisture absorption (Liu et al., 2008).

Rigid Membranes : It is used in preparing thermally induced rigid membranes with improved gas permeability (Lu et al., 2017).

Fluorinated Polyimides : It can be used in producing light-colored films with low dielectric constants and low moisture absorption (Yang & Chiang, 2004).

Transparent, Flexible, and Tough Films : It's useful in producing new diphenylfluorene-based aromatic polyamides (Hsiao et al., 1999).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that the compound participates in photoinduced bimolecular electron transfer processes with fullerenes . This suggests that it may interact with its targets through electron transfer mechanisms.

Pharmacokinetics

The compound is insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This suggests that its bioavailability may be influenced by the presence of these solvents.

Action Environment

The action of 9,9-Bis(4-amino-3-methylphenyl)fluorene can be influenced by environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability may vary depending on the solvent environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells . This suggests that it may interact with various biomolecules in a unique way, possibly influencing electron transfer processes

Temporal Effects in Laboratory Settings

It is known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature

Properties

IUPAC Name |

4-[9-(4-amino-3-methylphenyl)fluoren-9-yl]-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2/c1-17-15-19(11-13-25(17)28)27(20-12-14-26(29)18(2)16-20)23-9-5-3-7-21(23)22-8-4-6-10-24(22)27/h3-16H,28-29H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKVLGUIGNRYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)N)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619151 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107934-60-1 | |

| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,9-Bis(4-amino-3-methylphenyl)fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

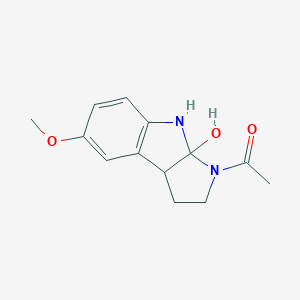

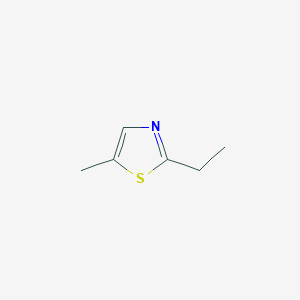

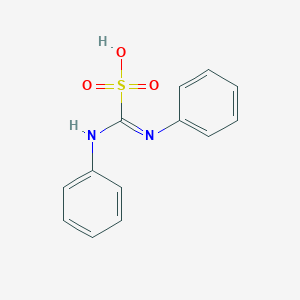

Feasible Synthetic Routes

Q1: How does the molecular structure of 9,9-Bis(4-amino-3-methylphenyl)fluorene (BAMF) influence its electron transfer capabilities with fullerenes?

A1: The research [] demonstrates that BAMF acts as an electron donor to the triplet excited state of fullerenes (C60/C70) in a photoinduced electron transfer process. The specific substitution pattern on the fluorene molecule, with two 4-amino-3-methylphenyl groups at the 9,9-position, plays a crucial role in determining the electron transfer rate and efficiency. While the paper doesn't delve into the exact mechanism, it highlights that these substitutions influence the molecule's electron density and thus its ability to donate electrons to the electron-accepting fullerenes. The study compares BAMF with two other fluorene derivatives, indicating that subtle changes in the substituents significantly impact the observed electron transfer kinetics. This suggests that the position and nature of substituents on the fluorene ring can be tailored to fine-tune the electron transfer properties for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)